molecular formula C28H41NO4 B3025987 Piericidin IT-143-B CAS No. 183485-34-9

Piericidin IT-143-B

Cat. No. B3025987
CAS RN: 183485-34-9
M. Wt: 455.6 g/mol
InChI Key: QDBZGOIMALIBKV-LCJGRIDISA-N
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Description

Piericidin IT-143-B is a member of the piericidin family of microbial metabolites . It is produced by the strain of Streptomyces sp.IT-143 . It has activity against individual gram-positive bacteria (Micrococcus gaminerae) and individual fungi (Aspergillus fumigatus). It is also cytotoxic to KB cells .


Synthesis Analysis

The piericidin family of microbial metabolites features a 4-pyridinol core linked with a methylated polyketide side chain . Total syntheses of the piericidins were developed using various synthetic strategies . The biosynthetic origin of this class has also been the subject of investigation .


Molecular Structure Analysis

Piericidins consist of an α-pyridone ring linked to an unsaturated linear polyketide chain . They show high structural similarities to coenzyme Q . The structure of piericidin A was originally proposed on the basis of extensive degradation studies and analysis of the 1H NMR data .


Chemical Reactions Analysis

Piericidins are important NADH-ubiquinone oxidoreductase (complex I) inhibitors in the mitochondrial electron transport chain . They act as coenzyme Q antagonists .


Physical And Chemical Properties Analysis

Piericidin IT-143-B is a pale yellow oily matter . It is soluble in DMSO . It has a molecular formula of C28H41NO4 and a molecular weight of 455.63 .

Scientific Research Applications

Antimicrobial Activity

Piericidin IT-143-B exhibits potent antimicrobial effects against various microorganisms. Its inhibitory action is attributed to interference with electron transport in mitochondria, similar to its structural analogs Piericidin A (PA) and Piericidin B (PB) . Researchers have explored its potential as a novel antibiotic to combat drug-resistant human pathogens.

Anti-Tumor Properties

Studies suggest that Piericidin IT-143-B possesses anti-tumor activity. Its structural resemblance to coenzyme Q (ubiquinone) allows it to inhibit NADH dehydrogenase and Photosystem II, crucial components in cellular respiration and photosynthesis. This property makes it a promising candidate for developing anti-cancer agents .

Insecticidal Activity

Piericidins, including IT-143-B, have been investigated for their insecticidal properties. In particular, they exhibit strong inhibitory effects on electron transport within insect mitochondria. This makes them potential candidates for environmentally friendly insecticides .

Biosynthetic Pathway and Gene Clusters

Understanding the biosynthesis of Piericidin IT-143-B is essential for optimizing production. Researchers have identified gene clusters responsible for its synthesis. By unraveling the biosynthetic pathway, we can enhance yield and explore modifications for tailored derivatives .

Structural Insights

Detailed studies have revealed the chemical structure and physical properties of Piericidin IT-143-B. Its core consists of a 4-pyridinol skeleton with a methylated polyketide side chain. These insights aid in predicting its behavior and interactions .

Future Prospects

Given the rise of drug-resistant pathogens and cancer cases, Piericidin IT-143-B presents exciting possibilities. Researchers continue to investigate its potential applications, aiming to harness its unique properties for therapeutic purposes .

Mechanism of Action

Target of Action

Piericidin IT-143-B, like other members of the piericidin family, primarily targets the NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This enzyme plays a crucial role in cellular respiration, facilitating the transfer of electrons from NADH to ubiquinone. By inhibiting this enzyme, piericidin IT-143-B disrupts the normal flow of electrons, affecting the production of ATP .

Biochemical Pathways

The primary biochemical pathway affected by Piericidin IT-143-B is the mitochondrial electron transport chain, specifically the first complex, complex I . By inhibiting the function of complex I, Piericidin IT-143-B disrupts the normal flow of electrons along the chain, which can lead to a decrease in the proton gradient across the mitochondrial membrane. This disruption can affect the synthesis of ATP, which relies on this gradient .

Pharmacokinetics

Given its structural similarity to coenzyme q, it may share some of its pharmacokinetic properties .

Result of Action

The primary result of Piericidin IT-143-B’s action is the disruption of the mitochondrial electron transport chain, leading to a decrease in ATP production . This can have a variety of downstream effects, depending on the cell type and physiological context. For example, in tumor cells, this disruption can lead to cell death .

Action Environment

The action of Piericidin IT-143-B can be influenced by various environmental factors. For instance, the presence of other metabolites or drugs could potentially affect its efficacy or stability . Additionally, the specific physiological environment within the cell, such as the pH or the presence of other proteins, could also influence its action .

Safety and Hazards

While piericidins have significant activities, including insecticidal, antimicrobial, and antitumor effects , they also have toxicities to mammals . Piericidin A and Piericidin B strongly inhibited electron transport in the mitochondria within American cockroach muscular cells .

Future Directions

With the increasing incidence of drug-resistant human pathogen strains and cancers, piericidins are likely to continue to attract attention as biological probes of important biosynthetic processes . They show potential value in cell biology studies and could provide clues for the development of either new potential antibiotics or anti-tumor agents .

properties

IUPAC Name

2-[(2E,5E,7E,9R,10R,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+/t22-,25+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBZGOIMALIBKV-LCJGRIDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piericidin IT-143-B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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